2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound with the molecular formula C21H18N2O2 It is known for its unique structure, which includes a biphenyl group and a hydrazide moiety
Preparation Methods
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(biphenyl-4-yloxy)acetohydrazide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
2-(biphenyl-4-yloxy)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-phenylmethylidene]acetohydrazide has a wide range of scientific research applications:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(biphenyl-4-yloxy)-N’-[(E)-phenylmethylidene]acetohydrazide can be compared with similar compounds such as:
2-(biphenyl-4-yloxy)acetohydrazide: This compound lacks the phenylmethylidene group, making it structurally simpler.
2-(biphenyl-4-yloxy)methyl]oxirane: This compound contains an oxirane ring instead of the hydrazide moiety, leading to different chemical properties and applications.
The uniqueness of 2-(biphenyl-4-yloxy)-N’-[(E)-phenylmethylidene]acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
303065-96-5 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-22-15-17-7-3-1-4-8-17)16-25-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-15H,16H2,(H,23,24)/b22-15+ |
InChI Key |
QJWICUBVIWALQJ-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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